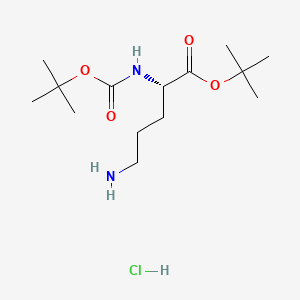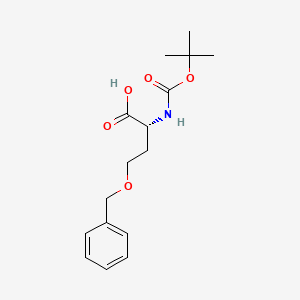
Boc-D-赖氨酸(Boc)-OH DCHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine, also known as N-tert-butoxycarbonyl-D-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the assembly of peptide chains. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups, which protect the amino and carboxyl groups of lysine, respectively.
科学研究应用
(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine has a wide range of scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用机制
Target of Action
Boc-D-Lys(Boc)-OH DCHA, also known as Boc-D-Lys(Boc)-OH.DCHA, is a derivative of the amino acid Lysine. It’s primarily used in the synthesis of polypeptides and proteins. The primary targets of this compound are the amino groups in these larger molecules .
Mode of Action
The compound acts as a protecting group for the amino groups during the synthesis of polypeptides and proteins. The Boc (tert-butyloxycarbonyl) group in the compound provides protection to the amino groups from unwanted reactions during the synthesis process .
Biochemical Pathways
The compound plays a crucial role in the synthesis of polypeptides and proteins. It is involved in the ring-opening polymerization (ROP) process, where it helps in the formation of star poly(L-lysine) (PLL) homo- and copolymers . These polymers have shown excellent antimicrobial activity and improved biocompatibility .
Result of Action
The primary result of the action of Boc-D-Lys(Boc)-OH DCHA is the successful synthesis of polypeptides and proteins with the desired properties. In particular, the star PLL homo- and copolymers synthesized using this compound have shown low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine typically involves the protection of the amino and carboxyl groups of D-lysine. The process begins with the dissolution of D-lysine in water at 0°C, followed by the addition of sodium bicarbonate and di-tert-butyl dicarbonate in tetrahydrofuran. The reaction mixture is stirred for 12 hours at room temperature, after which an additional amount of di-tert-butyl dicarbonate is added and stirred for another 12 hours. The final product is obtained by acidifying the aqueous layer, extracting with dichloromethane, and drying over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production of (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the protection steps and minimize the formation of by-products.
化学反应分析
Types of Reactions
(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of Boc groups using reagents such as trifluoroacetic acid or oxalyl chloride in methanol.
Substitution Reactions: The replacement of protective groups with other functional groups to facilitate further chemical modifications.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for the deprotection of Boc groups under acidic conditions.
Oxalyl Chloride: Employed for mild deprotection of Boc groups at room temperature.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives, which can be further utilized in peptide synthesis and other biochemical applications.
相似化合物的比较
Similar Compounds
N-tert-butoxycarbonyl-L-lysine: A similar compound with the L-isomer of lysine.
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride: Another derivative used in peptide synthesis.
Uniqueness
(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine is unique due to its D-isomer configuration, which provides distinct stereochemical properties compared to its L-isomer counterparts. This uniqueness makes it valuable in the synthesis of peptides with specific stereochemical requirements.
属性
IUPAC Name |
(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLHJTYAMCGERD-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204190-67-0 |
Source


|
| Record name | D-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204190-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
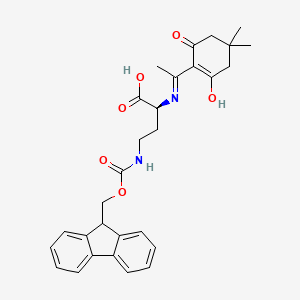
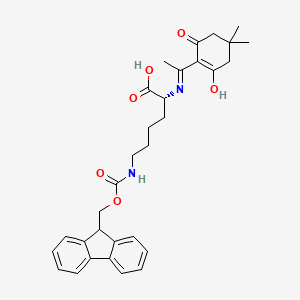
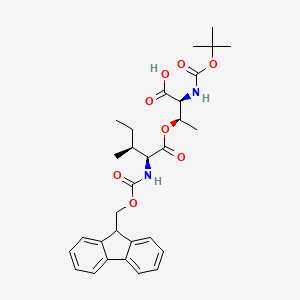
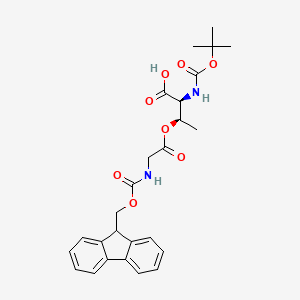
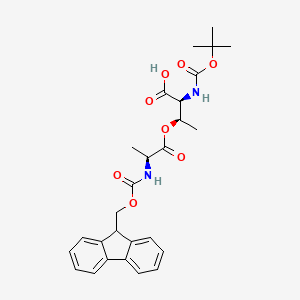
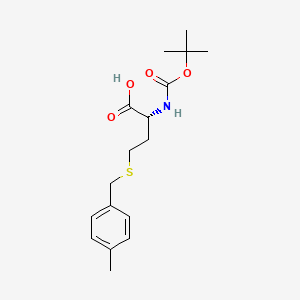

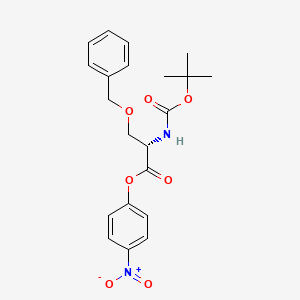
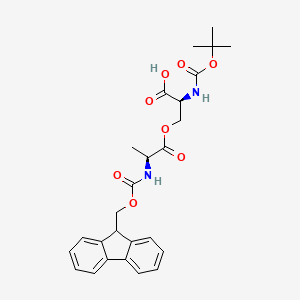
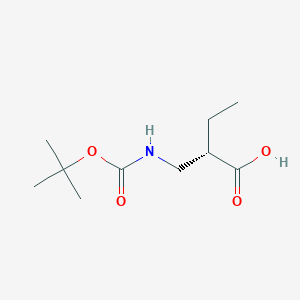
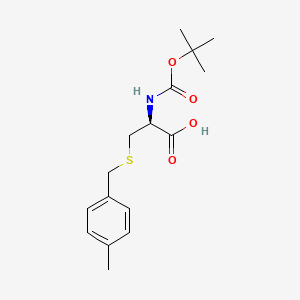
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B613639.png)
